molecular formula C13H21NO4 B6262779 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2386369-79-3

3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6262779
CAS No.: 2386369-79-3
M. Wt: 255.3
InChI Key:
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Description

3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound with the molecular formula C13H21NO4. This compound is notable for its bicyclo[1.1.1]pentane core, which imparts unique structural and chemical properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)bicyclo[111]pentane-1-carboxylic acid typically involves multiple steps One common method starts with the preparation of the bicyclo[11The reaction conditions often involve the use of strong bases and organic solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the active amino group. This amino group can then participate in various biochemical pathways, interacting with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(tert-Butoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

What sets 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid apart is its unique combination of the bicyclo[1.1.1]pentane core and the Boc-protected aminoethyl side chain. This structure provides a versatile platform for further chemical modifications and applications in various fields .

Properties

CAS No.

2386369-79-3

Molecular Formula

C13H21NO4

Molecular Weight

255.3

Purity

0

Origin of Product

United States

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